5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidino)-1,3-thiazol-4-one
Description
5-{(Z)-1-[3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidino)-1,3-thiazol-4-one is a heterocyclic compound featuring:
- A thiazol-4-one core with a methylidene group in the Z-configuration.
- A 3-(3-methoxyphenyl)-1-phenylpyrazole substituent at position 5 of the thiazole ring.
- A 3-methylpiperidino group at position 2.
The Z-configuration of the methylidene group is critical for its stereoelectronic properties, influencing molecular geometry and intermolecular interactions . The 3-methoxyphenyl substituent introduces electron-donating effects, while the 3-methylpiperidino group contributes steric bulk and lipophilicity. Structural confirmation of similar analogs has been achieved via X-ray crystallography using SHELX programs .
Properties
Molecular Formula |
C26H26N4O2S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H26N4O2S/c1-18-8-7-13-29(16-18)26-27-25(31)23(33-26)15-20-17-30(21-10-4-3-5-11-21)28-24(20)19-9-6-12-22(14-19)32-2/h3-6,9-12,14-15,17-18H,7-8,13,16H2,1-2H3/b23-15- |
InChI Key |
JDZMERHALXLZRQ-HAHDFKILSA-N |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use multistep reactions to construct such complex molecules.
- Industrial production methods likely involve efficient and scalable synthetic routes, but proprietary information restricts public access to these details.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions:
Major Products: These depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Exploring its use in materials science (e.g., dyes, polymers).
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available. researchers would investigate its binding to specific molecular targets (e.g., enzymes, receptors) and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrazole-Thiazole Hybrids
The target compound belongs to a class of pyrazole-thiazole hybrids. Key analogs and their differences are summarized below:
Key Observations:
Substituent Position on Phenyl Rings :
- The target compound’s 3-methoxyphenyl group differs from Compound 7’s 4-methoxyphenyl , altering electronic effects. The para-methoxy group in Compound 7 enhances resonance stabilization, whereas the meta position in the target compound may reduce conjugation .
- The isobutoxy group in ’s analog introduces steric hindrance and lipophilicity .
Substituents at Thiazole Position 2: The 3-methylpiperidino group in the target compound provides greater steric bulk compared to the unsubstituted piperidin-1-yl in Compound 7, which could influence solubility and receptor binding .
Physicochemical and Electronic Properties
Polarity and Solubility
- The 3-methoxypropyl group in ’s analog increases hydrophilicity compared to the target compound’s 3-methylpiperidino group .
- The meta-methoxy substituent in the target compound reduces overall polarity relative to the para-methoxy analog (Compound 7), as shown by chromatographic retention behavior in similar systems .
Electronic Effects
- Quantum-chemical analyses (e.g., Multiwfn) reveal that the Z-configuration of the methylidene group in the target compound creates a polarized π-system, enhancing charge transfer capabilities .
- The thiazolidin-4-one core in ’s analog exhibits higher electron delocalization due to the thioxo group, altering redox properties .
Thermodynamic Stability and Molecular Interactions
- Van der Waals Interactions: The 3-methylpiperidino group in the target compound increases molecular volume, enhancing van der Waals interactions in hydrophobic environments .
- Hydrogen Bonding : The para-methoxy group in Compound 7 facilitates stronger intramolecular hydrogen bonding compared to the meta-substituted target compound, as observed in X-ray studies .
Biological Activity
The compound 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidino)-1,3-thiazol-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. Its unique structural features, including a thiazole ring, a pyrazole moiety, and a methoxyphenyl group, suggest potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 460.559 g/mol. The intricate structure allows for diverse interactions with biological targets, which may enhance its pharmacological properties compared to simpler analogs.
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to potential antimicrobial activity |
| Pyrazole Moiety | Known for anti-inflammatory and analgesic properties |
| Methoxyphenyl Group | Enhances lipophilicity and receptor binding |
Pharmacological Properties
Research indicates that compounds similar to 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidino)-1,3-thiazol-4-one exhibit various biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives are often recognized for their ability to inhibit inflammatory mediators such as TNF-α and IL-6 .
- Antimicrobial Properties : The thiazole component has been linked to antimicrobial activity against various bacterial strains .
- Analgesic Effects : Similar compounds have shown effectiveness in pain relief models .
Case Studies and Research Findings
Several studies have evaluated the biological activities of pyrazole derivatives:
- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Efficacy : Research on thiazole-containing compounds revealed promising results against a range of pathogens including Bacillus subtilis and E. coli, with some compounds achieving significant inhibition rates .
- Neuroactive Properties : Some piperazine derivatives related to this compound have been studied for their neuroactive effects, suggesting potential applications in treating neurological disorders.
Interaction Studies
Understanding the pharmacodynamics of this compound involves interaction studies with biological targets:
- Molecular Docking Studies : These studies can elucidate how the compound interacts with specific enzymes or receptors.
- In Vitro Assays : Evaluating binding affinities and biological responses in controlled environments helps determine efficacy and safety profiles.
Synthesis Methods
The synthesis of 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidino)-1,3-thiazol-4-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate aryl groups.
- Thiazole Ring Construction : Employing thioamide precursors in cyclization reactions.
- Final Coupling Reactions : Combining the pyrazole and thiazole components under optimized conditions for yield maximization.
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of pyrazole from arylhydrazines |
| Step 2 | Formation of thiazole via cyclization |
| Step 3 | Coupling of both moieties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
